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Compound of Interest

Compound Name: AMG 511

Cat. No.: B605409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of

AMG 511, a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.

This document details its inhibitory activity against PI3K isoforms and other kinases, outlines

the experimental methodologies used for these characterizations, and illustrates the relevant

signaling pathways.

Executive Summary
AMG 511 is a highly selective pan-Class I PI3K inhibitor with potent activity against all four

Class I isoforms (p110α, p110β, p110δ, and p110γ).[1][2] Its selectivity has been demonstrated

against a broad panel of protein kinases, where it shows minimal off-target activity.[1][2] In

cellular contexts, AMG 511 effectively inhibits the PI3K signaling pathway, as evidenced by the

dose-dependent reduction of phosphorylated AKT (p-Akt).[3] This targeted activity profile

makes AMG 511 a significant tool for cancer research and a potential therapeutic agent in

malignancies with a dysregulated PI3K pathway.[4]

Data Presentation
The following tables summarize the quantitative data on the inhibitory potency and selectivity of

AMG 511.

Table 1: In Vitro Inhibitory Potency of AMG 511 against Class I PI3K Isoforms
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Target Ki (nM) IC50 (nM)

PI3Kα (p110α) 4[1][2][5] 11[3]

PI3Kβ (p110β) 6[1][2][5] 8[3]

PI3Kδ (p110δ) 2[1][2][5] 2[3]

PI3Kγ (p110γ) 1[1][2][5] 6[3]

Table 2: Selectivity of AMG 511 against Other Kinases

Target IC50 (nM)

mTOR >10,000[1]

hVPS34 >9,000[1]

DNA-PK 12,000[1]

Broad Kinase Panel (372 kinases) No significant binding affinity at 1 µM[2][4]

Table 3: Cellular Activity of AMG 511

Cell Line Assay IC50 (nM)

U87 MG (Glioblastoma) p-Akt (S473) Phosphorylation 4[2][3]

U87 MG (Glioblastoma) PRAS40 Phosphorylation 23[3]

U87 MG (Glioblastoma) p70S6K Phosphorylation 30[3]

U87 MG (Glioblastoma) S6 Phosphorylation 70[3]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow

for evaluating PI3K inhibitors.
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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by AMG 511.
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Caption: General Experimental Workflow for PI3K Inhibitor Profiling.

Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the primary characterization of

AMG 511 are not publicly available. The following are generalized protocols for the types of

experiments typically employed to determine the selectivity profile of a PI3K inhibitor, based on

common laboratory practices.

Biochemical PI3K Enzyme Inhibition Assay (Generalized
Protocol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b605409?utm_src=pdf-body-img
https://www.benchchem.com/product/b605409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes a method to determine the in vitro inhibitory activity of a compound

against purified PI3K isoforms.

Reagents and Materials:

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

ATP

AMG 511 or other test compounds

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA,

0.03% CHAPS)

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Plate reader capable of luminescence detection

Procedure:

1. Prepare serial dilutions of AMG 511 in DMSO and then dilute in assay buffer.

2. Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

3. Add the PI3K enzyme and substrate mixture to each well.

4. Initiate the kinase reaction by adding ATP to each well.

5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

6. Stop the reaction and detect the amount of ADP produced using a luminescence-based

detection reagent according to the manufacturer's instructions.

7. Measure luminescence using a plate reader.
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Data Analysis:

1. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0%

activity).

2. Plot the percent inhibition versus the logarithm of the compound concentration.

3. Fit the data to a four-parameter logistic equation to determine the IC50 value.

4. Ki values can be determined using the Cheng-Prusoff equation if the Km for ATP is known.

Cellular p-Akt (S473) Inhibition Assay (Generalized
Protocol)
This protocol describes a method to measure the inhibition of PI3K signaling in a cellular

context by quantifying the phosphorylation of Akt at Serine 473.

Reagents and Materials:

U87 MG cells or other suitable cell line

Cell culture medium (e.g., DMEM with 10% FBS)

AMG 511 or other test compounds

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

Secondary antibody: HRP-conjugated anti-rabbit IgG
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Chemiluminescent substrate

Imaging system for western blots

Procedure:

1. Seed U87 MG cells in 6-well plates and allow them to adhere overnight.

2. Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.

3. Treat the cells with a serial dilution of AMG 511 or vehicle (DMSO) for a specified time

(e.g., 2 hours).

4. Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to

activate the PI3K pathway.

5. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

6. Determine the protein concentration of each lysate using a BCA assay.

7. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF

membrane.

8. Block the membrane with blocking buffer for 1 hour at room temperature.

9. Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.

[6][7]

10. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

11. Detect the signal using a chemiluminescent substrate and an imaging system.

12. Strip the membrane and re-probe with an antibody against total Akt as a loading control.

Data Analysis:

1. Quantify the band intensities for p-Akt and total Akt using image analysis software.
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2. Normalize the p-Akt signal to the total Akt signal for each sample.

3. Calculate the percent inhibition of p-Akt phosphorylation relative to the stimulated vehicle

control.

4. Plot the percent inhibition versus the logarithm of the compound concentration and fit the

data to determine the IC50 value.

Kinase Panel Screening (General Approach)
To assess the broader selectivity of AMG 511, it was likely screened against a large panel of

purified protein kinases. This is typically performed by specialized contract research

organizations.

General Methodology:

A single high concentration of the test compound (e.g., 1 µM) is incubated with a large

number of different purified kinases (e.g., over 300).

The activity of each kinase is measured in the presence of the compound and compared

to a vehicle control.

The percent inhibition for each kinase is calculated.

"Hits" are typically defined as kinases that are inhibited by more than a certain threshold

(e.g., >50%) at the screening concentration.

For any significant off-target hits, follow-up IC50 determinations are performed to quantify

the potency of the interaction.

Conclusion
AMG 511 demonstrates a highly potent and selective inhibition of Class I PI3K isoforms. Its

minimal off-target activity, as demonstrated in broad kinase panel screening, underscores its

utility as a specific pharmacological probe for studying PI3K signaling. The potent inhibition of

downstream pathway markers, such as p-Akt, in cancer cell lines further validates its on-target

cellular activity. This comprehensive selectivity profile supports the continued investigation of
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AMG 511 in preclinical and clinical settings for cancers driven by aberrant PI3K pathway

activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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